Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a useful research chemical . It is also known as Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .
Molecular Structure Analysis
The molecular formula of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is C13H13NO4 . The InChI representation isInChI=1S/C13H13NO4/c1-3-18-13 (16)9-7-14-11-8 (12 (9)15)5-4-6-10 (11)17-2/h4-7H,3H2,1-2H3, (H,14,15)
. The Canonical SMILES representation is CCOC (=O)C1=CNC2=C (C1=O)C=CC=C2OC
. Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate are not fully detailed in the search results. The molecular weight is 247.25 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Biological Activity
The compound has been isolated from the mycelia of Hericium erinaceum, demonstrating significant inhibition of NO production in LPS-activated microglia, indicating potential anti-inflammatory properties (Lin et al., 2018). The synthesis methods for related ethyl esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids have been explored, showing the flexibility and reactivity of this chemical framework (Ukrainets et al., 2006).
Transformation into Pyranoquinolinones
Ethyl quinolin-4-one-3-carboxylate, a related compound, has been converted into pyranoquinolinones, demonstrating the structural versatility of quinoline derivatives for synthesizing complex organic structures (Ajana et al., 1998).
Applications in Drug Synthesis and Material Science
Drug Intermediate Synthesis
The compound serves as an intermediate in the synthesis of antibacterial fluoroquinolones, highlighting its importance in pharmaceutical manufacturing (Rádl, 1994).
Study of Metal Complexation
Research has focused on the complexation of transition series metal ions by related methoxyquinolones, influencing partition coefficients relevant to antibacterial activity. This suggests applications in designing metal-complexing agents for biomedical uses (Bailey et al., 1984).
Advanced Material Research
Theoretical and Spectroscopic Studies
Ethyl 4-oxoquinoline-3-carboxylate derivatives have been studied theoretically and spectroscopically, focusing on their tautomeric forms, optical transitions, and radical anion structures. These studies provide insights into the photophysical properties and potential applications in material sciences (Rimarčík et al., 2011).
Antimicrobial Agent Development
The synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives has been explored for antimicrobial applications. The structural modifications and biological activity assessments suggest the role of quinoline derivatives in developing new antimicrobial agents (Abdel-Mohsen, 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl 8-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-7H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYNWEIHLHVPEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950236 | |
Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | |
CAS RN |
27568-04-3 | |
Record name | 27568-04-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27568-04-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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